2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(3-Trifluoromethylphenyl)thiazole with boronic acid pinacol ester. This reaction is often carried out under mild conditions using a palladium catalyst, which facilitates the formation of the boronic ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different functional groups, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with aryl halides produce biaryl compounds, while oxidation reactions yield alcohols or ketones .
Scientific Research Applications
2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester involves its ability to form stable boronic ester bonds. This property is crucial in Suzuki-Miyaura coupling reactions, where the compound acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- 2-(4-Methoxyphenyl)thiazole-4-boronic acid pinacol ester
Uniqueness
2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in synthetic organic chemistry .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-6-5-7-11(8-10)16(18,19)20/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKYXZBGSSHDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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